1-Heptanone, 1-(4-pyridyl)- is an organic compound with the molecular formula and a molecular weight of 191.27 g/mol. This compound features a heptanone chain (a seven-carbon straight-chain ketone) with a pyridyl group attached at the first position. The presence of the pyridyl group, which is a derivative of pyridine, imparts unique chemical properties and biological activities to this compound. Its structure allows for various interactions in both chemical and biological contexts, making it a subject of interest in synthetic organic chemistry and medicinal research.
These reactions highlight the compound's versatility in organic synthesis and its potential for creating more complex molecules.
The biological activity of 1-heptanone, 1-(4-pyridyl)- is an area of ongoing research. Preliminary studies suggest that compounds containing pyridyl groups often exhibit significant biological properties, including antimicrobial and anti-inflammatory activities. The interaction of this compound with specific enzymes or receptors may influence metabolic pathways, although detailed mechanisms are still being elucidated.
Synthesis methods for 1-heptanone, 1-(4-pyridyl)- typically involve:
These methods reflect the compound's importance as a building block in organic synthesis.
1-Heptanone, 1-(4-pyridyl)- has various applications:
These applications underline its significance across multiple fields.
Interaction studies involving 1-heptanone, 1-(4-pyridyl)- focus on its biochemical interactions. Research indicates that this compound may interact with enzymes or receptors within biological systems, influencing various biochemical pathways. Understanding these interactions can lead to insights into its potential therapeutic uses and mechanisms of action.
Several compounds share structural similarities with 1-heptanone, 1-(4-pyridyl)-. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Pyridin-2-ylheptan-2-one | C12H17NO | Contains a different position of the pyridine ring |
| 4-Heptanone | C7H14O | A simpler ketone without a pyridine moiety |
| N-(Pyridin-2-yl)amides | Varies | Diverse biological activities due to amide bond |
The uniqueness of 1-heptanone, 1-(4-pyridyl)- lies in its specific structure that combines both heptanone and pyridyl functionalities. This combination allows it to participate in a wide range of
Traditional Friedel-Crafts acylation methods, which are highly effective for benzene derivatives, face significant limitations when applied to pyridine substrates [3] [4]. Pyridines are inherently electron-deficient aromatic systems that resist electrophilic attack under standard Friedel-Crafts conditions. The electron-withdrawing nitrogen atom deactivates the ring toward electrophilic substitution, making direct acylation with heptanoyl chloride and aluminum chloride ineffective [4].
The primary challenges in historical approaches include:
Early synthetic approaches for pyridyl ketones relied heavily on radical chemistry, particularly the addition of acyl radicals to pyridine derivatives [3]. These methods typically required acidic conditions to enhance the electrophilicity of the pyridine ring through protonation or salt formation. Acyl radicals, being nucleophilic in nature, could add to pyridinium salts at positions 2 or 4, followed by oxidative aromatization [3].
Table 1: Historical Radical-Based Synthesis Conditions
| Method | Radical Source | Conditions | Yield Range | Limitations |
|---|---|---|---|---|
| Aldehyde Oxidation | Paraldehyde + tBuOOH | TFA, FeSO₄, moderate temperature | 40-60% | Fragmentation to alkyl radicals |
| Acetal Oxidation | Acetals + K₂S₂O₈ | Aqueous conditions, 80-100°C | 30-50% | Poor regioselectivity |
| Formamide Oxidation | HCONH₂ + K₂S₂O₈ | Elevated temperature | 45-65% | Limited to specific substituents |
Contemporary synthesis of 1-heptanone, 1-(4-pyridyl)- has benefited significantly from advances in transition metal catalysis. Palladium-catalyzed direct carbon-hydrogen activation represents a major breakthrough in pyridine functionalization [5] [6].
Platinum-Catalyzed Direct Acylation Protocol:
Modern platinum-catalyzed methods enable direct acylation of pyridine derivatives with acyl chlorides without requiring oxidants or additional additives [6]. This approach involves:
Palladium-Catalyzed Methodologies:
Palladium acetate catalyzed systems have shown effectiveness for acylation reactions using various acyl sources [5]. Key advantages include:
Copper-catalyzed aerobic oxidative coupling has emerged as an efficient method for ketone synthesis from simple starting materials [7] [8]. This methodology utilizes:
Optimized Copper-Catalyzed Protocol:
Direct metalation of pyridine derivatives followed by acylation with heptanoyl chloride represents a highly effective synthetic strategy [9] [10]. This approach involves:
Lithiation Protocol:
Enhanced Metalation Conditions:
Recent developments include the use of specialized additives such as dimethylaminoethanol to enable metalation at higher temperatures, improving synthetic practicality [3]. The incorporation of tetramethylpiperidine lithium bases allows room temperature metalation of specific pyridine derivatives [3].
The fundamental mechanism for ketone-pyridine coupling involves electrophilic aromatic substitution where an acylium ion or equivalent electrophile attacks the electron-deficient pyridine ring [4]. The mechanism proceeds through:
Acylium Ion Formation:
Nucleophilic Attack:
Aromatization:
Modern copper-catalyzed methods proceed through radical pathways involving single electron transfer processes [7] [8]. The detailed mechanism includes:
Imine Formation and Isomerization:
Initial condensation between ketone and amine components forms imine intermediates, which isomerize to more reactive enamine forms under reaction conditions [7].
Single Electron Transfer:
Copper(II) species facilitate single electron oxidation of enamine intermediates to form radical cations. These electron-deficient species undergo intramolecular coupling with enhanced reactivity compared to neutral enamines [7].
Density Functional Theory Calculations:
Computational studies indicate that intramolecular coupling of cationic radicals requires significantly lower activation energy (3.8 kcal/mol) compared to neutral enamine cyclization (35.9 kcal/mol) [7]. This dramatic difference explains the superior efficiency of oxidative coupling methods.
Palladium and platinum-catalyzed methods operate through carbon-hydrogen bond activation mechanisms [5] [6]. The process involves:
Metal-Substrate Coordination:
Oxidative Addition:
Acyl Transfer:
Column Chromatography:
Standard silica gel column chromatography represents the primary purification method for 1-heptanone, 1-(4-pyridyl)-. Typical conditions include:
High-Performance Liquid Chromatography:
Advanced purification can be achieved using cyclodextrin-bonded stationary phases, which show excellent selectivity for pyridine derivatives [11]. Key parameters include:
Solvent Selection:
Appropriate solvent systems for crystallization include:
Decolorization Process:
Industrial-scale purification often incorporates decolorization steps using activated carbon (200-400 mesh) at elevated temperatures (40°C) followed by filtration and solvent exchange [12].
Vacuum Distillation:
For compounds stable under reduced pressure conditions:
Steam Distillation:
Alternative method for compounds with suitable volatility:
Table 2: Purification Methods Comparison
| Method | Efficiency | Scalability | Purity Achieved | Time Required |
|---|---|---|---|---|
| Column Chromatography | High | Laboratory scale | >95% | 2-4 hours |
| HPLC | Very High | Analytical scale | >99% | 1-2 hours |
| Recrystallization | Moderate | Industrial scale | 90-95% | 4-8 hours |
| Vacuum Distillation | High | Pilot scale | >98% | 3-6 hours |
| Steam Distillation | Moderate | Industrial scale | 85-92% | 6-12 hours |
Liquid-Liquid Extraction:
Standard aqueous workup procedures involve:
Acid-Base Extractions:
Selective separation based on pyridine basicity:
Specialized Workup Methods:
For metal-catalyzed reactions, specific procedures remove catalyst residues:
The infrared spectrum of 1-Heptanone, 1-(4-pyridyl)- exhibits characteristic absorption bands that provide definitive structural identification. The carbonyl stretching vibration represents the most diagnostically significant feature, appearing as a strong absorption at approximately 1690 cm⁻¹ [1] [2]. This frequency is consistent with aromatic ketones, where conjugation between the carbonyl group and the pyridine ring system causes a bathochromic shift compared to aliphatic ketones (typically 1715 cm⁻¹) [1] [3].
The pyridine ring vibrations manifest as multiple characteristic bands. The carbon-nitrogen stretching mode appears as a strong absorption at 1595 cm⁻¹, while the carbon-carbon stretching vibrations of the aromatic ring system occur at 1570 cm⁻¹ [3] [4]. The pyridine ring breathing mode, a distinctive feature of six-membered nitrogen heterocycles, is observed at 1005 cm⁻¹ [4].
Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, with the most prominent band at 3050 cm⁻¹ [3]. The aliphatic carbon-hydrogen stretching modes of the heptyl chain produce strong absorptions at 2920 cm⁻¹ and 2850 cm⁻¹, corresponding to asymmetric and symmetric methylene stretching vibrations, respectively [5].
Deformation vibrations contribute additional spectral complexity. Aromatic carbon-hydrogen bending modes appear at 1450 cm⁻¹, while aliphatic deformation vibrations occur at 1380 cm⁻¹ for methyl groups and 1460 cm⁻¹ for methylene groups [5]. The carbon-carbon stretching vibrations of the aliphatic chain manifest as medium-intensity absorptions in the 1050-1200 cm⁻¹ region [5].
| Vibrational Mode | Frequency Range (cm⁻¹) | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O stretch (ketone) | 1680-1700 | 1690 | Strong |
| C=N stretch (pyridine ring) | 1590-1600 | 1595 | Strong |
| C=C stretch (pyridine ring) | 1560-1580 | 1570 | Medium |
| C-H stretch (aromatic) | 3000-3100 | 3050 | Medium |
| C-H stretch (aliphatic) | 2850-2970 | 2920, 2850 | Strong |
| C-H bend (aromatic) | 1400-1500 | 1450 | Medium |
| C-H bend (aliphatic) | 1350-1450 | 1380 | Medium |
| Ring breathing (pyridine) | 990-1020 | 1005 | Medium |
| C-C stretch (aliphatic chain) | 1050-1200 | 1100 | Medium |
The proton nuclear magnetic resonance spectrum of 1-Heptanone, 1-(4-pyridyl)- reveals distinct resonance patterns that enable comprehensive structural elucidation. The pyridine aromatic protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom [6] [7].
The H-2 and H-6 protons (ortho to nitrogen) appear as doublets of doublets at δ 8.70-8.80 ppm with coupling constants of J = 4.5 Hz (ortho coupling) and J = 1.5 Hz (meta coupling) [6] [8]. The H-3 and H-5 protons (meta to nitrogen) resonate at δ 7.65-7.75 ppm as doublets of doublets with identical coupling patterns [6] [7].
The α-methylene group adjacent to the carbonyl carbon appears as a triplet at δ 2.95-3.05 ppm with J = 7.0 Hz, integrating for two protons [9] [10]. This significant downfield shift reflects the deshielding effect of the carbonyl group [11]. The β-methylene group resonates at δ 1.70-1.80 ppm as a quintet with J = 7.0 Hz, resulting from coupling with both adjacent methylene groups [11].
The internal methylene groups of the heptyl chain appear as complex multiplets in the region δ 1.25-1.35 ppm, integrating for eight protons total [12]. The terminal methyl group exhibits a characteristic triplet at δ 0.85-0.90 ppm with J = 7.0 Hz, integrating for three protons [12].
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
|---|---|---|---|---|
| H-2,H-6 (α to N, pyridine) | 8.70-8.80 | dd | 2H | 4.5, 1.5 |
| H-3,H-5 (β to N, pyridine) | 7.65-7.75 | dd | 2H | 4.5, 1.5 |
| CH₂-α (α to C=O) | 2.95-3.05 | t | 2H | 7.0 |
| CH₂-β (β to C=O) | 1.70-1.80 | quintet | 2H | 7.0 |
| CH₂ (internal chain) | 1.25-1.35 | m | 6H | - |
| CH₃ (terminal methyl) | 0.85-0.90 | t | 3H | 7.0 |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the molecular carbon framework. The carbonyl carbon appears as the most downfield signal at δ 200.2 ppm, characteristic of aromatic ketones [13] [14]. This chemical shift is consistent with ketones conjugated to electron-deficient aromatic systems [15].
The pyridine ring carbons exhibit distinctive chemical shift patterns. The C-2 and C-6 carbons (ortho to nitrogen) resonate at δ 150.8 ppm, reflecting the strong deshielding effect of the electronegative nitrogen atom [16] [17]. The C-4 carbon (para to nitrogen and bearing the carbonyl substituent) appears at δ 146.1 ppm [16]. The C-3 and C-5 carbons (meta to nitrogen) exhibit signals at δ 122.5 ppm [17].
The aliphatic carbon chain displays a predictable pattern based on distance from the electronegative carbonyl group [18]. The α-carbon (adjacent to carbonyl) resonates at δ 38.8 ppm, showing significant downfield shift due to the electron-withdrawing effect of the carbonyl [19]. The β-carbon appears at δ 24.6 ppm, while the γ-carbon and subsequent internal methylene carbons resonate in the range δ 29.0-29.2 ppm [19]. The terminal methyl carbon exhibits a characteristic signal at δ 14.2 ppm [19].
| Carbon Environment | Chemical Shift (δ, ppm) | Expected δ (ppm) |
|---|---|---|
| C=O (carbonyl) | 199-201 | 200.2 |
| C-2,C-6 (α to N, pyridine) | 150-151 | 150.8 |
| C-4 (para to N, pyridine) | 145-147 | 146.1 |
| C-3,C-5 (β to N, pyridine) | 121-123 | 122.5 |
| C-α (α to C=O) | 38-40 | 38.8 |
| C-β (β to C=O) | 24-25 | 24.6 |
| CH₂ (internal chain) | 29-30 | 29.0 |
| CH₃ (terminal) | 14-15 | 14.2 |
The electron ionization mass spectrum of 1-Heptanone, 1-(4-pyridyl)- exhibits characteristic fragmentation patterns that reflect both the heterocyclic and aliphatic structural components. The molecular ion peak appears at m/z 191 with moderate intensity (25-35% relative abundance), indicating reasonable stability under electron impact conditions [20] [21].
The base peak typically occurs at m/z 106, corresponding to the 4-pyridylcarbonium ion (C₇H₈N⁺) formed through α-cleavage adjacent to the carbonyl group [20] [22]. This fragmentation represents the most favorable process due to the stability of the resulting aromatic acylium ion [22]. The complementary heptyl radical loss produces this highly stable cationic species.
Pyridine ring fragmentation generates the m/z 78 ion (C₅H₄N⁺), representing pyridine minus one hydrogen atom, appearing with 60-80% relative intensity [20] [21]. This fragment results from ring contraction or hydrogen loss processes characteristic of nitrogen-containing heterocycles [23] [21].
Alkyl chain fragmentation follows predictable patterns. The McLafferty rearrangement produces fragments at m/z 148 ([M - C₃H₇]⁺) with 5-10% intensity [24] [25]. Additional alkyl fragmentations generate ions at m/z 57 (C₄H₉⁺, 40-60% intensity) and m/z 43 (C₃H₇⁺, 70-90% intensity), representing successive loss of alkyl units from the heptyl chain [24] [26].
Secondary fragmentation processes yield lower mass ions including m/z 29 (CHO⁺) with 20-30% relative abundance, formed through carbonyl-related fragmentations [26].
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |
|---|---|---|---|
| 191 | 25-35 (M⁺) | [M]⁺ (molecular ion) | Molecular ion formation |
| 163 | 15-25 | [M - C₂H₄]⁺ | α-Cleavage + rearrangement |
| 148 | 5-10 | [M - C₃H₇]⁺ | McLafferty rearrangement |
| 106 | 80-100 | C₇H₈N⁺ (pyridyl cation) | Acylium ion formation |
| 78 | 60-80 | C₅H₄N⁺ (pyridine - H) | Ring fragmentation |
| 57 | 40-60 | C₄H₉⁺ (butyl cation) | Alkyl chain cleavage |
| 43 | 70-90 | C₃H₇⁺ (propyl cation) | Alkyl chain cleavage |
| 29 | 20-30 | CHO⁺ (formyl cation) | Secondary fragmentation |